molecular formula C13H14ClNO B2499459 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1184020-48-1

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2499459
CAS No.: 1184020-48-1
M. Wt: 235.71
InChI Key: QVOBMFHWSJXILC-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic enaminone derivative featuring a pyrrolidine ring substituted at the 2-position with a 2-chlorophenyl group and a propenone moiety. This compound belongs to a broader class of α,β-unsaturated ketones, which are widely studied for their reactivity, biological activity, and applications in organic synthesis.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-2-13(16)15-9-5-8-12(15)10-6-3-4-7-11(10)14/h2-4,6-7,12H,1,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBMFHWSJXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and an appropriate alkyne. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the pyrrolidine ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has demonstrated that 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one possesses cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in tumor cells by activating specific signaling pathways, including the caspase cascade, which is crucial for programmed cell death.

Case Study : In vitro studies indicated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range. The mechanism was attributed to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in paw edema in a rat model of inflammation, suggesting its utility as an anti-inflammatory agent .

Neurological Applications

Due to its structural similarity to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Preliminary findings suggest it may enhance cognitive function and provide neuroprotection against oxidative stress.

Case Study : In animal models of Alzheimer's disease, administration of the compound improved memory retention and reduced amyloid-beta plaque formation, indicating potential as a treatment for cognitive decline .

Research Findings and Insights

Recent studies have expanded the understanding of this compound's potential applications:

Application AreaFindingsReference
AnticancerInduces apoptosis in MCF-7 and A549 cells; IC50 values < 10 µM
Anti-inflammatoryReduces TNF-alpha and IL-6 production; decreases edema in rat models
Neurological ProtectionEnhances cognitive function; reduces amyloid-beta plaque formation

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the 3-(2-Chlorophenyl)propenone Series

describes five derivatives of 3-(2-chlorophenyl)-1-ketoprop-2-en-1-one with varying substituents (Table 1). These compounds share the core enaminone structure but differ in the nature of the amino and hydroxy groups attached to the aromatic ring or side chains.

Table 1: Comparison of Key Derivatives from

Compound ID Substituents (R-group) Yield (%) Melting Point (°C) Notable Spectral Features (IR, NMR)
9b Piperidin-1-yl, hydroxy, methoxy 75 135–136 IR: O–H (3400 cm⁻¹), C=O (1660 cm⁻¹); NMR: Aromatic protons at δ 6.8–7.4 ppm
9c Pyrrolidin-1-yl, hydroxy, methoxy 55 132–135 IR: Similar to 9b; NMR: Distinct pyrrolidine signals at δ 1.8–2.1 ppm
9d Diethylamino, hydroxy, methoxy 63 114–116 IR: N–H stretch (3300 cm⁻¹); NMR: Ethyl groups at δ 1.1–1.3 ppm
9e Ethylmethylamino, hydroxy, methoxy 76 115–118 IR: C–N stretch (1250 cm⁻¹); NMR: Methyl triplet at δ 1.0 ppm
9f Dimethylamino, hydroxy, methoxy 75 127–128 IR: Sharp C=O peak (1655 cm⁻¹); NMR: N(CH₃)₂ at δ 2.3 ppm

Key Observations :

  • Substituent Effects on Yield : Bulky groups (e.g., piperidin-1-yl in 9b) correlate with higher yields (75%) compared to smaller substituents (e.g., pyrrolidin-1-yl in 9c, 55%) due to steric stabilization during synthesis .
  • Melting Points : Hydroxy and methoxy groups enhance intermolecular hydrogen bonding, increasing melting points (e.g., 9b: 135–136°C vs. 9d: 114–116°C) .

Pyrrolidine-Based Enaminones with Aromatic Substitutions

(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one ()
  • Structure : Lacks the 2-chlorophenyl group, replaced by a simple phenyl ring.
  • Molecular Weight : 201.26 g/mol vs. 247.72 g/mol for the target compound.
3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one ()
  • Structure : Features a 2-chloro-3-methoxyphenyl group instead of 2-chlorophenyl.
  • Impact of Methoxy Group : The methoxy substituent introduces additional hydrogen-bonding capacity, which may alter solubility and crystallinity compared to the target compound .

Cathinone Derivatives with Pyrrolidine Moieties

α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) ()
  • Structure: Shares the pyrrolidine group but has a pentanone backbone instead of propenone.
  • Pharmacological Effects: α-PVP acts as a potent psychostimulant by blocking dopamine/norepinephrine transporters, whereas the target compound’s enaminone structure and 2-chlorophenyl group likely attenuate such activity .

Spectral and Physicochemical Properties

  • IR Spectroscopy: All compounds show characteristic C=O stretches (1650–1660 cm⁻¹). The target compound’s 2-chlorophenyl group may introduce C–Cl stretches near 750 cm⁻¹, absent in non-chlorinated analogs .
  • NMR Spectroscopy : The pyrrolidine ring protons in the target compound resonate at δ 1.8–2.1 ppm, similar to 9c . Chlorine’s electron-withdrawing effect deshields aromatic protons, shifting signals upfield compared to phenyl analogs .

Biological Activity

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound belonging to the pyrrolidine derivative class. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, detailing its mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrolidine ring connected to a chlorophenyl group and a prop-2-en-1-one moiety. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been tested for their antibacterial and antifungal effects. In vitro studies demonstrated that certain pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antimicrobial activity of various pyrrolidine derivatives:

CompoundMIC (mg/mL)Target Organisms
This compoundTBDTBD
Sodium Pyrrolidide0.0039 - 0.025S. aureus, E. coli
Pyrrolidine Derivative A0.005 - 0.02Bacillus subtilis, Candida albicans
Pyrrolidine Derivative B0.01 - 0.05Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent is also notable. Studies have shown that it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth . The mechanism of action likely involves binding to molecular targets within cancer cells, thus modulating their activity.

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives, such as 1-(Pyrrolidin-1-yl)prop-2-en-1-one and Pyrrolidine-2-one, the presence of the chlorophenyl group in this compound may enhance its biological activity due to increased lipophilicity and potential interactions with biological membranes .

Table 2 highlights the differences in biological activity among similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModeratePromising
1-(Pyrrolidin-1-yl)prop-2-en-1-oneLowModerate
Pyrrolidine-2-oneModerateLow

Case Studies

Several case studies have illustrated the efficacy of pyrrolidine derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study evaluated various pyrrolidine derivatives against resistant bacterial strains, finding that those with halogen substitutions exhibited enhanced antibacterial properties .
  • Anticancer Research : Another research focused on the anticancer potential of chlorophenyl-substituted pyrrolidines, revealing significant cytotoxic effects in vitro against various cancer cell lines .

Q & A

Q. What are the key considerations for synthesizing 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one to ensure high yield and purity?

Methodological Answer: Synthesis requires meticulous control of reaction conditions. Key steps include:

  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation of reactive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency, while ethanol aids in intermediate purification .
  • Temperature Optimization : Maintain temperatures between 0–25°C during nucleophilic substitution to minimize side reactions .
  • Purification : Employ column chromatography or preparative HPLC, with TLC (Rf tracking) for real-time monitoring .

Q. Table 1: Representative Synthesis Conditions

StepConditionsYield (%)Purity (HPLC)
Pyrrolidine SubstitutionArgon, THF, 0°C → RT, 12 h65–75>95%
Chlorophenyl CouplingEthanol, reflux, 8 h70–80>90%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituents on the pyrrolidine ring and enone moiety. For example, the enone carbonyl resonates at δ ~200 ppm in 13^13C NMR .
  • X-Ray Crystallography : Resolves stereochemistry; monoclinic crystal systems (e.g., space group P21_1/c) are common for similar pyrrolidine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 262.08) .

Q. Table 2: Structural Characterization Data

TechniqueKey ObservationsEvidence Source
X-Ray DiffractionBond angles: C-Cl ~1.73 Å
1^1H NMRPyrrolidine protons: δ 2.5–3.5 ppm

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Sample Degradation : Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and use HPLC to detect decomposition products .
  • Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, passage numbers) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Re-validate active batches via X-ray crystallography to rule out polymorphic differences .

Q. What strategies optimize pharmacokinetic properties while maintaining biological efficacy?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the enone moiety to enhance solubility without altering target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes, guiding metabolic stability improvements .
  • In Vivo Testing : Conduct pharmacokinetic studies in rodent models with LC-MS/MS plasma analysis to calculate bioavailability (%F) .

Q. How to design experiments to investigate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cancer cell lines .
  • Protein Interaction Studies : Perform pull-down assays with biotinylated derivatives and streptavidin beads, followed by Western blotting for kinase targets .
  • In Vivo Efficacy : Employ xenograft models (e.g., HCT-116 colorectal cancer) with dose escalation (10–50 mg/kg, oral) and tumor volume monitoring via caliper measurements .

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